molecular formula C23H28N4O2S B2685457 N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243021-71-7

N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2685457
M. Wt: 424.56
InChI Key: SHHADAOYBKVXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H28N4O2S . It has a molecular weight of 424.6 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: "InChI=1S/C23H28N4O2S/c1-16(2)8-12-24-21(28)17-9-13-26(14-10-17)23-25-19-11-15-30-20(19)22(29)27(23)18-6-4-3-5-7-18/h3-7,11,15-17H,8-10,12-14H2,1-2H3,(H,24,28)" . The Canonical SMILES representation is: "CC©CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 424.6 g/mol . It has a computed XLogP3-AA value of 3.9, which is a measure of its lipophilicity . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 424.19329732 g/mol . The topological polar surface area is 93.2 Ų . The compound has a heavy atom count of 30 . The complexity of the molecule, as computed by Cactvs, is 654 .

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds, synthesized and characterized through various analytical techniques, showed potent in vivo inhibition of angiogenesis using the chick chorioallantoic membrane model. Furthermore, their DNA cleavage abilities were confirmed through gel electrophoresis, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antimicrobial Activities

The synthesis of new Pyridothienopyrimidines and Pyridothienotriazines has been explored for their antimicrobial activities. These compounds were synthesized through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, yielding pyrimidinones and triazinones. The antimicrobial activities of these compounds were tested in vitro, showing promise for therapeutic applications (A. Abdel-rahman et al., 2002).

Analgesic and Anti-inflammatory Activities

Another area of application is the synthesis and evaluation of Ibuprofen Analogs for their anti-inflammatory activity. N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and showed potent anti-inflammatory activity in carrageenan-induced rat paw oedema method, indicating the potential for developing new anti-inflammatory drugs (A. Rajasekaran et al., 1999).

Anticancer and Anti-5-lipoxygenase Agents

Further research into novel pyrazolopyrimidines derivatives has unveiled their dual potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through condensation reactions and showed promising results in cytotoxicity assays against cancer cell lines, as well as in inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer (A. Rahmouni et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Discovery efforts have led to the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. Optimization of these compounds has yielded potent inhibitors with favorable pharmacokinetic profiles, highlighting their potential for therapeutic applications (R. Thalji et al., 2013).

properties

IUPAC Name

N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-15(2)10-11-24-21(28)17-9-6-12-27(13-17)23-25-19-18(16-7-4-3-5-8-16)14-30-20(19)22(29)26-23/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHADAOYBKVXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

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